tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate
Description
tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate (CAS: 1956310-82-9) is a pyrrolidine derivative with a molecular formula of C₁₂H₂₁N₃O₇ and a molecular weight of 319.31 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, an amino group, and a carbamoyl substituent at the 3-position of the pyrrolidine ring, paired with an oxalate counterion. It is marketed by Biosynth for laboratory use, with a purity of ≥95%, though specific physicochemical properties such as melting point, boiling point, and density remain unreported in available literature .
The oxalate salt form enhances solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceutical research. Its structural complexity, including the Boc group, suggests utility in peptide synthesis or as a scaffold for bioactive molecule development.
Properties
IUPAC Name |
tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.C2H2O4/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14;3-1(4)2(5)6/h4-6,12H2,1-3H3,(H2,11,14);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTZIRCJIVHLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the carbamoyl group and the tert-butyl ester can be achieved through reactions with isocyanates and tert-butanol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The carbamoyl group can be reduced to form amines.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Primary, secondary, and tertiary amines.
Substitution: : Substituted pyrrolidines and other derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate is in the synthesis of pharmaceuticals . It serves as an essential intermediate in developing drugs targeting neurological disorders. Researchers have noted its potential to enhance drug efficacy and specificity, making it a valuable component in formulations aimed at treating conditions such as Alzheimer's disease and other cognitive impairments .
Case Study: Neurological Drug Development
A recent study highlighted the synthesis of novel compounds using tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate as a building block. These compounds demonstrated promising results in preclinical trials for their neuroprotective effects, indicating their potential for further development into therapeutic agents .
Organic Synthesis
In organic chemistry, this compound is recognized for its versatility as a building block . It allows chemists to construct complex molecules efficiently, which is crucial for the development of new materials and compounds . Its ability to participate in various reactions makes it a preferred choice in synthetic pathways.
Table: Common Reactions Involving tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
| Reaction Type | Description |
|---|---|
| Alkylation | Used to introduce alkyl groups into molecules |
| Amidation | Facilitates the formation of amides |
| Cyclization | Aids in forming cyclic structures |
Biochemical Research
This compound is instrumental in biochemical research , particularly in studying enzyme interactions and metabolic pathways. Researchers utilize this compound to gain insights into biological processes and identify potential therapeutic targets .
Case Study: Enzyme Interaction Studies
In a recent publication, scientists employed this compound to investigate its interaction with specific enzymes involved in metabolic disorders. The results provided valuable data on how modifications to the compound could enhance enzyme inhibition, paving the way for new therapeutic strategies .
Agricultural Chemistry
The compound is also explored for its potential applications in agricultural chemistry . Researchers are investigating its effectiveness in developing agrochemicals that contribute to more environmentally friendly pest control solutions . This application aligns with the growing demand for sustainable agricultural practices.
Table: Potential Agrochemical Applications
| Application | Description |
|---|---|
| Pesticide Development | Formulation of safer pest control agents |
| Fertilizer Enhancement | Improvement of nutrient delivery systems |
Material Science
In material science, this compound's unique properties make it suitable for formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics, making them ideal for various industrial applications .
Case Study: Polymer Development
Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, leading to innovations in material design .
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate with analogous tert-butyl-protected pyrrolidine/piperidine derivatives:
Key Observations :
- Fluorinated Derivatives: Compounds like tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate introduce fluorine atoms to enhance lipophilicity and metabolic stability, a strategy absent in the target compound .
- Ester vs. Carbamoyl : The methoxy-ester group in CAS 1461705-43-0 offers hydrolytic lability for prodrug activation, contrasting with the carbamoyl group’s stability in the target compound .
Physicochemical and Commercial Comparison
Notes:
Biological Activity
tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate is a compound of interest due to its potential biological activities, particularly in the context of kidney health and stone formation. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and implications for therapeutic applications.
- IUPAC Name : tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
- Molecular Formula : C₁₂H₂₁N₃O₇
- Molecular Weight : 319.31 g/mol
- CAS Number : 1956310-82-9
The biological activity of this compound is primarily linked to its interaction with calcium oxalate (CaOx) crystallization processes. Research indicates that compounds affecting CaOx crystallization can modulate kidney stone formation, a significant health issue.
Inhibition of Calcium Oxalate Crystallization
Studies have shown that certain compounds can inhibit the crystallization of CaOx, which is a major component of kidney stones. For example, polysaccharides derived from green tea have demonstrated the ability to reduce the size and aggregation of CaOx crystals, suggesting that similar compounds may exert protective effects against stone formation .
Table 1: Summary of Biological Activities Related to Oxalate Compounds
| Compound Type | Mechanism of Action | Effects Observed |
|---|---|---|
| Green Tea Polysaccharides | Inhibition of CaOx crystallization | Reduced crystal size and aggregation |
| Urinary Proteins | Oxidative modification impacts crystallization | Modified proteins promote or inhibit crystal growth |
| tert-Butyl Compound | Hypothetical based on structure | Potential protective effects against kidney stones |
Research Findings
Recent studies have highlighted the role of oxalate in promoting kidney stone disease through oxidative modifications of urinary proteins. These modifications can enhance crystallization processes, indicating that managing oxalate levels may be crucial in preventing stone formation . The structural properties of this compound may offer insights into developing new therapeutic strategies targeting these pathways.
Q & A
Basic: What are the standard protocols for synthesizing tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine intermediates. Key steps include:
- Amidation and Protection : Reacting pyrrolidine derivatives with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. For example, using Boc-anhydride in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0–20°C to ensure regioselective protection .
- Oxalate Salt Formation : Post-synthesis, the free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to form the oxalate salt, followed by recrystallization for purification .
Critical Parameters : Temperature control (<20°C) during Boc protection minimizes side reactions, while solvent polarity influences oxalate salt crystallization efficiency.
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy : H and C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and carbamoyl/pyrrolidine backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M+Na] peaks) .
- X-ray Crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data, with R-factors <0.06 indicating high precision .
Basic: How should researchers assess the compound’s stability under different storage conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Hydrolytic Sensitivity : Test Boc group stability by exposing the compound to aqueous buffers (pH 3–9) at 25°C and 40°C, monitoring degradation via HPLC .
- Light Sensitivity : Store in amber vials and compare UV-Vis spectra before/after light exposure to detect photodegradation products.
Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?
Answer:
- Refinement Tools : Use SHELXL for iterative refinement, incorporating restraints for unusual bond lengths or angles. Validate against Hirshfeld surface analysis to detect intermolecular interactions distorting geometry .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry. For example, pyrrolidine ring puckering observed in X-ray should align with values in NMR .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrolidine ring?
Answer:
- Steric and Electronic Control : Use bulky reagents (e.g., Boc groups) to direct reactions to less hindered sites. For example, carbamoylation at the 3-position is favored due to steric shielding of the 1-Boc group .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by mapping electrostatic potential surfaces or Fukui indices .
Advanced: How can Design of Experiments (DoE) optimize reaction yield for scaled-up synthesis?
Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading, temperature).
- Response Surface Methodology (RSM) : Central composite designs model nonlinear relationships. For example, optimize oxalate salt yield by varying oxalic acid equivalents and crystallization temperature .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and heat transfer, particularly for exothermic steps like Boc protection .
Advanced: What methodologies determine the stereochemical configuration of the pyrrolidine ring?
Answer:
- X-ray Diffraction : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) and refine with SHELXL. For chiral centers, Flack parameters (near 0 or 1) confirm handedness .
- Chiral HPLC : Compare retention times with enantiopure standards. Use polysaccharide-based columns (e.g., Chiralpak AD-H) for high resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
